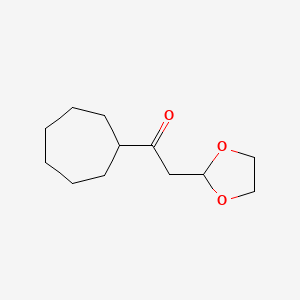
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone
説明
科学的研究の応用
Polymer Degradation and Stability
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone and related compounds show significant applications in polymer science. Research on polymethacrylates with a 1,3-dioxolane ring has demonstrated their utility in thermal degradation studies. These polymers exhibit unique degradation properties, breaking down into monomers at high temperatures, which has implications for recycling and environmental sustainability of materials (Ilter et al., 2002).
Organic Chemistry and Catalysis
In organic synthesis, derivatives of 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone are involved in reactions like Diels-Alder, which are foundational for constructing complex organic molecules. For instance, a study on the Lewis Acid catalyzed Diels-Alder reaction showcased the reactivity and regioselectivity of such compounds, highlighting their importance in synthetic chemistry (Haghdadi et al., 2014).
Photochemistry and Radical Reactions
The utility of 1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone in photochemistry is notable. Research involving photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes led to the synthesis of monoprotected 1,4-diketones, demonstrating the compound's role in generating radicals for synthetic applications (Mosca et al., 2001).
Medicinal Chemistry
In medicinal chemistry, derivatives of 1,3-dioxolane are used in the development of specific inhibitors for enzymes like heme oxygenase-1. Studies have shown that these compounds can bind effectively to the active sites of enzymes, providing a pathway for drug development and understanding of biological mechanisms (Rahman et al., 2008).
特性
IUPAC Name |
1-cycloheptyl-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-11(9-12-14-7-8-15-12)10-5-3-1-2-4-6-10/h10,12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTFJEAHUSZHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247321 | |
| Record name | Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone | |
CAS RN |
1263365-85-0 | |
| Record name | Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-cycloheptyl-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



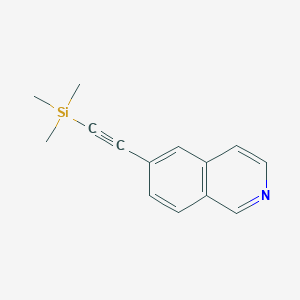
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)
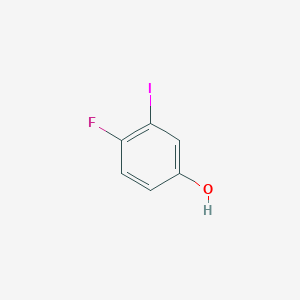
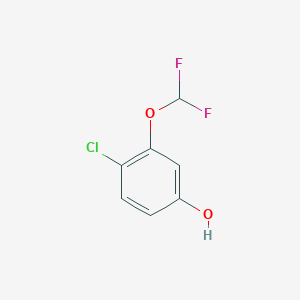
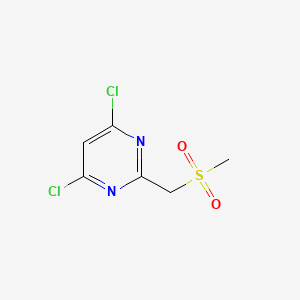
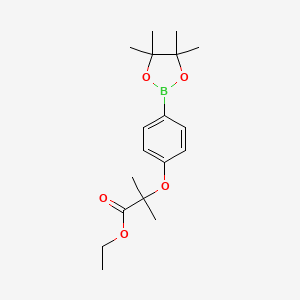
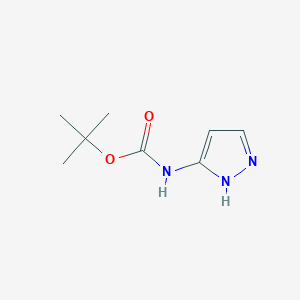

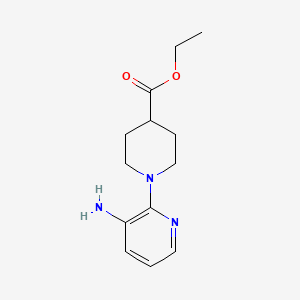
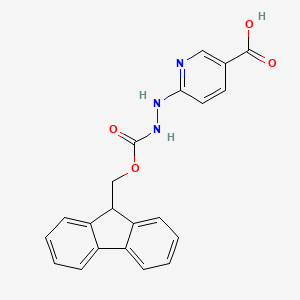
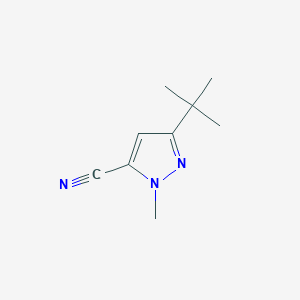
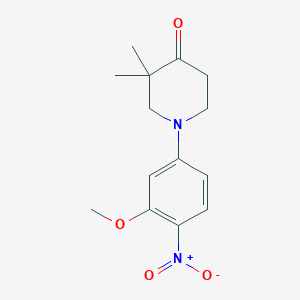
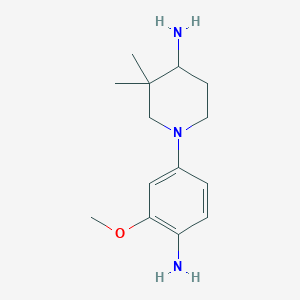
![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)